molecular formula C18H19ClFNO4S2 B2796542 1-((3-Chlorobenzyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine CAS No. 1797861-40-5

1-((3-Chlorobenzyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine

Cat. No.: B2796542
CAS No.: 1797861-40-5
M. Wt: 431.92
InChI Key: HYELYZGIWCBYKK-UHFFFAOYSA-N
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Description

1-((3-Chlorobenzyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine is a bis-sulfonylated piperidine derivative featuring dual sulfonyl groups at the 1- and 4-positions of the piperidine ring. The 3-chlorobenzyl and 4-fluorophenyl substituents confer distinct electronic and steric properties, making this compound a subject of interest in medicinal chemistry and materials science. Characterization methods such as NMR (1H, 13C, 19F), mass spectrometry, and TLC are routinely employed for such compounds .

Properties

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-4-(4-fluorophenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFNO4S2/c19-15-3-1-2-14(12-15)13-26(22,23)21-10-8-18(9-11-21)27(24,25)17-6-4-16(20)5-7-17/h1-7,12,18H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYELYZGIWCBYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Chlorobenzyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the sulfonyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts to enhance reaction rates and yields is common. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-((3-Chlorobenzyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove sulfonyl groups or to convert them into other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives, including 1-((3-Chlorobenzyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine. The compound has been evaluated for its efficacy against various bacterial strains, exhibiting significant inhibition zones in Staphylococcus aureus and Escherichia coli tests. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead structure for developing new antimicrobial agents .

Anticancer Properties

The compound has shown promising results in vitro against several human cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). Studies indicate that it induces apoptosis and inhibits cell proliferation effectively. The mechanism appears to involve multi-target interactions, including inhibition of key signaling pathways associated with cancer cell survival .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of sulfonamides. Modifications to the piperidine ring and the sulfonyl groups can significantly influence the biological activity of the compound. For instance, substituents on the aromatic rings have been shown to enhance potency against specific targets, making SAR studies essential for drug development .

Case Studies and Research Findings

Study Findings References
Antimicrobial EvaluationDemonstrated effectiveness against Staphylococcus aureus with MIC values < 0.5 μg/mL
Anticancer ActivityInduced apoptosis in MCF7 cells; effective against multiple cancer lines
SAR AnalysisIdentified key modifications that enhance activity; focus on sulfonamide moiety

Mechanism of Action

The mechanism of action of 1-((3-Chlorobenzyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with these targets, leading to changes in their activity. The piperidine ring provides a scaffold that positions the sulfonyl groups in an optimal orientation for binding.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related piperidine/piperazine derivatives, focusing on molecular features, synthesis, and physicochemical properties.

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Features
Compound Name Molecular Formula Molecular Weight Substituents Key Features References
Target Compound: 1-((3-Chlorobenzyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine C₁₈H₁₈ClFNO₄S₂ 427.92* 1-(3-Chlorobenzylsulfonyl), 4-(4-fluorophenylsulfonyl) Dual sulfonyl groups; halogenated aryl rings
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate (1) C₁₄H₁₈ClNO₄S 339.81 1-(4-Chlorophenylsulfonyl), 3-ethoxycarbonyl Ester functionality; single sulfonyl group
1-[(4-Fluorobenzyl)sulfonyl]-4-(methoxymethyl)piperidine C₁₄H₂₀FNO₃S 301.38 1-(4-Fluorobenzylsulfonyl), 4-methoxymethyl Methoxymethyl substituent; lower molecular weight
1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i) C₂₈H₂₇F₂N₅O₄S₂ 624.67 Bis(4-fluorophenyl)methyl, 4-sulfamoylaminophenylsulfonyl Piperazine core; sulfamoyl group
4-(2-((4-Fluorophenyl)sulfonyl)-1-ethyl)piperidine C₁₃H₁₈FNO₂S 279.35* 4-(4-Fluorophenylsulfonyl), 1-ethyl Ethyl substituent; single sulfonyl group
Piperidine, 4-[(4-chlorophenyl)sulfonyl]-, hydrochloride C₁₁H₁₄ClNO₂S·ClH 296.21 4-(4-Chlorophenylsulfonyl), hydrochloride salt Hydrochloride salt; simplified substitution

*Calculated molecular weights based on formula; target compound’s molecular formula inferred from substituents.

Key Observations:
  • Dual Sulfonyl Groups : The target compound’s bis-sulfonylation is rare among analogs. Most compounds (e.g., 6i ) feature a single sulfonyl group paired with other functionalities (e.g., sulfamoyl, ester).
  • Core Heterocycle : Piperidine vs. piperazine cores influence conformational flexibility. Piperazine derivatives (e.g., 6i ) may exhibit enhanced hydrogen-bonding capacity due to additional nitrogen atoms.
Key Observations:
  • Synthesis Efficiency: Yields for analogs like 6d–6l vary widely (40–85%), influenced by substituent steric effects and reaction conditions .
  • Melting Points: Analogs with sulfamoyl groups (e.g., 6i) exhibit higher melting points (up to 230°C) due to hydrogen-bonding capacity, whereas non-polar substituents (e.g., methoxymethyl ) likely lower melting points.
  • Characterization : All compounds rely on NMR and MS for structural confirmation. The use of 19F NMR is critical for fluorinated derivatives .

Biological Activity

1-((3-Chlorobenzyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine is a complex organic compound notable for its potential biological activities, particularly in antimicrobial and enzyme inhibition. This article provides an overview of its synthesis, biological activity, mechanisms of action, and comparative analyses with similar compounds.

Compound Overview

Chemical Structure : This compound features a piperidine ring substituted with two sulfonyl groups: a 3-chlorobenzyl group and a 4-fluorophenyl group. Its unique structure contributes to its biological properties.

IUPAC Name : 1-[(3-chlorophenyl)methylsulfonyl]-4-(4-fluorophenyl)sulfonylpiperidine
Molecular Formula : C18H19ClFNO4S2
CAS Number : 1797861-40-5

Synthesis

The synthesis of this compound involves several steps:

  • Preparation of the Piperidine Ring : Typically synthesized through cyclization reactions involving suitable precursors.
  • Introduction of Sulfonyl Groups : Achieved via nucleophilic substitution reactions, often requiring strong acids or bases under controlled conditions to prevent side reactions.

Antimicrobial Activity

The compound has shown promising in vitro antimicrobial activity against various pathogens. Studies have measured its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against bacterial strains such as Staphylococcus aureus and Escherichia coli.

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.250.5
Escherichia coli0.51.0

These results indicate that the compound exhibits significant bactericidal properties, making it a candidate for further development as an antimicrobial agent .

Enzyme Inhibition

Research has indicated that this compound acts as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and urease. The IC50 values for enzyme inhibition are critical for evaluating its pharmacological potential.

EnzymeIC50 (μM)
Acetylcholinesterase2.14
Urease1.13

These values suggest that the compound may have therapeutic applications in treating conditions related to enzyme activity dysregulation .

The mechanism by which this compound exerts its biological effects involves:

  • Interaction with Enzymes/Receptors : The sulfonyl groups can form strong interactions with active sites on enzymes or receptors, altering their activity.
  • Structural Positioning : The piperidine ring provides a scaffold that optimally positions the sulfonyl groups for effective binding, enhancing the compound's potency .

Comparative Analysis with Similar Compounds

This compound can be compared to other piperidine derivatives to highlight its unique properties:

Compound NameKey FeaturesBiological Activity
1-((3-Chlorobenzyl)sulfonyl)piperidineLacks fluorophenyl groupModerate antibacterial activity
4-((4-Fluorophenyl)sulfonyl)piperidineLacks chlorobenzyl groupLimited enzyme inhibition

The presence of both sulfonyl groups in this compound enhances its reactivity and biological activity compared to its analogs .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Evaluation : A study demonstrated that the compound significantly inhibited biofilm formation in bacterial strains, suggesting potential applications in treating biofilm-associated infections.
  • Enzyme Inhibition Studies : Research indicated that the compound effectively inhibited AChE, which is relevant for neurodegenerative diseases like Alzheimer's.

Q & A

Q. What synthetic routes are commonly employed to synthesize 1-((3-Chlorobenzyl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine, and what purification methods ensure high purity?

The synthesis typically involves sequential sulfonylation of the piperidine ring. Key steps include:

  • Sulfonylation : Reacting piperidine with 3-chlorobenzylsulfonyl chloride and 4-fluorophenylsulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane) .
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane) to isolate the product .
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization to track reaction progress .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and sulfonyl group integration .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) using reverse-phase C18 columns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Q. What preliminary biological assays are recommended to evaluate this compound’s activity?

  • Enzyme Inhibition : Test against acetylcholinesterase (AChE) or kinases using spectrophotometric assays (e.g., Ellman’s method for AChE) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the sulfonylation steps?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and improve reaction kinetics .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or phase-transfer catalysts to accelerate sulfonyl group transfer .
  • Temperature Control : Gradual heating (40–60°C) to minimize side reactions like over-sulfonylation .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Assay Standardization : Use validated protocols (e.g., OECD guidelines) for enzyme inhibition to reduce variability .
  • Meta-Analysis : Cross-reference data with structural analogs (e.g., fluorobenzyl-substituted piperidines) to identify substituent-activity trends .
  • Dose-Response Validation : Repeat experiments across multiple cell lines or enzyme batches to confirm reproducibility .

Q. How do the 3-chlorobenzyl and 4-fluorophenyl sulfonyl groups influence target binding and metabolic stability?

  • Electronic Effects : The electron-withdrawing Cl and F groups enhance sulfonyl group electrophilicity, improving covalent binding to cysteine residues in enzymes .
  • Steric Effects : Bulky substituents may reduce off-target interactions but limit blood-brain barrier permeability .
  • Metabolism : Fluorine atoms slow hepatic degradation by cytochrome P450 enzymes, extending half-life .

Q. What computational approaches predict this compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in AChE or kinase active sites .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories .
  • QSAR Modeling : Develop quantitative structure-activity relationship models to prioritize derivatives with improved potency .

Q. How can derivative design improve pharmacokinetic properties while retaining activity?

  • Solubility Enhancement : Introduce polar groups (e.g., hydroxyl, amine) to the piperidine ring without disrupting sulfonyl interactions .
  • Metabolic Stability : Replace labile esters with amides or incorporate fluorine atoms at metabolically vulnerable positions .
  • Bioisosteric Replacement : Substitute the 4-fluorophenyl group with a pyridyl moiety to maintain electronic effects while improving bioavailability .

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